molecular formula C5H5NO2S B6588869 4-methyl-1,2-thiazole-3-carboxylic acid CAS No. 1507952-32-0

4-methyl-1,2-thiazole-3-carboxylic acid

Cat. No. B6588869
CAS RN: 1507952-32-0
M. Wt: 143.2
InChI Key:
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Description

4-methyl-1,2-thiazole-3-carboxylic acid (4-MTCA) is an important organic compound that has been widely studied in recent years due to its potential applications in various fields. It is a monocarboxylic acid that belongs to the thiazole family of compounds and has the molecular formula C4H5NO2S. 4-MTCA is a colorless liquid that has a pungent odor and is soluble in water. It is a versatile compound with a wide range of uses, including synthesis, scientific research, and lab experiments.

Scientific Research Applications

4-methyl-1,2-thiazole-3-carboxylic acid has been studied for its potential applications in various scientific fields. It has been used as a reagent to detect the presence of trace amounts of sulfur compounds in aqueous solutions. It has also been used as a catalyst in organic synthesis, and as a precursor for the synthesis of other compounds. In addition, it has been studied for its potential applications in the field of biochemistry, as a potential inhibitor of certain enzymes.

Mechanism of Action

The mechanism of action of 4-methyl-1,2-thiazole-3-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450. This enzyme is involved in the metabolism of drugs and other compounds, and its inhibition could lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-1,2-thiazole-3-carboxylic acid are not yet fully understood. However, it has been shown to be an inhibitor of certain enzymes and has been studied for its potential applications in biochemistry. It has been suggested that it could be used to inhibit the metabolism of certain drugs, as well as to inhibit certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of 4-methyl-1,2-thiazole-3-carboxylic acid for lab experiments include its relatively low cost, ease of synthesis, and its wide range of applications. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using 4-methyl-1,2-thiazole-3-carboxylic acid for lab experiments. One of the main drawbacks is its toxicity, as it can be dangerous to handle in large quantities. In addition, it can be difficult to accurately measure the concentration of 4-methyl-1,2-thiazole-3-carboxylic acid in a solution, as it can be easily lost due to evaporation.

Future Directions

There are a number of potential future directions for 4-methyl-1,2-thiazole-3-carboxylic acid research. One of the most promising areas is the study of its potential applications in biochemistry and drug metabolism. In addition, further research into its mechanism of action and its potential toxicity is needed. Other potential areas of research include its potential use as a catalyst in organic synthesis, and its potential use as a reagent for detecting trace amounts of sulfur compounds. Finally, further studies are needed to understand the biochemical and physiological effects of 4-methyl-1,2-thiazole-3-carboxylic acid, and its potential use in lab experiments.

Synthesis Methods

4-methyl-1,2-thiazole-3-carboxylic acid can be synthesized by the reaction of thiourea and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at a temperature of 80°C for two hours, with stirring. The product is then distilled and the yield is typically around 80%. This method is cost-effective and efficient, and is widely used for the synthesis of 4-methyl-1,2-thiazole-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-1,2-thiazole-3-carboxylic acid involves the reaction of 2-amino-4-methylthiazole with chloroacetic acid followed by hydrolysis of the resulting ester.", "Starting Materials": [ "2-amino-4-methylthiazole", "Chloroacetic acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methylthiazole in ethanol.", "Step 2: Add chloroacetic acid to the solution and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9.", "Step 4: Heat the reaction mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture and acidify with hydrochloric acid.", "Step 6: Collect the precipitated product by filtration and wash with water.", "Step 7: Dry the product under vacuum to obtain 4-methyl-1,2-thiazole-3-carboxylic acid." ] }

CAS RN

1507952-32-0

Product Name

4-methyl-1,2-thiazole-3-carboxylic acid

Molecular Formula

C5H5NO2S

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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